molecular formula C25H29N3O2 B11141502 N~4~-(1-benzyl-4-piperidyl)-2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

N~4~-(1-benzyl-4-piperidyl)-2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B11141502
M. Wt: 403.5 g/mol
InChI Key: RNBXSHYHJMTWDB-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Formation of the Isoquinoline Moiety: The isoquinoline moiety is synthesized through a Pictet-Spengler reaction, involving the condensation of an aromatic aldehyde with an amine.

    Coupling of the Piperidine and Isoquinoline Units: The piperidine and isoquinoline units are coupled through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interaction with various biological targets.

    Pharmacology: The compound is used in research to understand its effects on neurotransmitter systems and its potential as a central nervous system agent.

    Chemical Biology: It serves as a tool compound to study biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzylpiperidin-4-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is unique due to its specific combination of a piperidine ring, isoquinoline moiety, and carboxamide group

Properties

Molecular Formula

C25H29N3O2

Molecular Weight

403.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide

InChI

InChI=1S/C25H29N3O2/c1-18(2)28-17-23(21-10-6-7-11-22(21)25(28)30)24(29)26-20-12-14-27(15-13-20)16-19-8-4-3-5-9-19/h3-11,17-18,20H,12-16H2,1-2H3,(H,26,29)

InChI Key

RNBXSHYHJMTWDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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